N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic chromen-4-one derivative featuring a benzamide substituent at position 6 of the chromene backbone and a 4-tert-butylphenyl group at position 2. The chromen-4-one core is a privileged scaffold in medicinal chemistry, known for its bioactivity in anti-inflammatory, anticancer, and antimicrobial contexts .
Synthetic routes for such compounds often involve multicomponent reactions (MCRs), as evidenced by related benzamide derivatives synthesized via Ugi or Passerini reactions (e.g., 96% yield for a structurally similar compound in ). Crystallographic data for analogs () suggest that the tert-butyl group induces steric effects, influencing molecular packing and stability.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)25-16-22(29)21-15-19(13-14-24(21)32-25)28-26(30)20-7-5-6-8-23(20)31-4/h5-16H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRUXBAAZJJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-tert-butylbenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the chromenone ring. This intermediate is then subjected to further functionalization to introduce the methoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The chromenone ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group may enhance the compound’s stability and bioavailability, while the methoxybenzamide moiety can influence its binding affinity to target proteins.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences between the target compound and analogs from and :
Key Observations:
- Steric Effects: The tert-butyl group in the target compound increases steric bulk compared to phenyl (923233-39-0) or 4-methoxyphenyl (923191-98-4) substituents. This may reduce crystallization propensity but enhance lipid solubility .
- Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) contrast with electron-withdrawing substituents (e.g., bromo in 923233-39-0), altering dipole moments and intermolecular interactions .
- Synthetic Efficiency: The 96% yield for the analog suggests that MCRs are highly efficient for benzamide derivatives, though the target compound’s synthesis details remain unreported.
Structural and Crystallographic Insights
Crystallographic data for analogs () reveal that methoxy and tert-butyl groups influence molecular geometry:
- Hydrogen Bonding: The 2-methoxybenzamide group in the target compound may form intramolecular hydrogen bonds with the chromen-4-one carbonyl, stabilizing the planar conformation .
- Software Validation: Programs like SHELXL () and Mercury () enable precise refinement of anisotropic displacement parameters and void analysis, critical for comparing molecular geometries across analogs.
Research Tools and Methodologies
- Crystallography: SHELX () and WinGX/ORTEP () are widely used for structure solution and visualization, ensuring accurate bond-length and angle comparisons .
- Database Tools: Mercury’s Materials Module () facilitates intermolecular interaction analysis, critical for identifying packing similarities between the target compound and analogs .
- Validation: The PLATON tool () aids in detecting structural disorders or twinning, ensuring reliability in comparative studies .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, a tert-butylphenyl group, and a methoxybenzamide moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₂₅H₂₃N₂O₃
- Molecular Weight : Approximately 425.49 g/mol
Structure Overview
| Component | Description |
|---|---|
| Chromenone Core | Bicyclic structure with a carbonyl group |
| tert-Butylphenyl Group | Enhances lipophilicity and stability |
| Methoxybenzamide Moiety | Influences binding affinity to proteins |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Targeting Mitochondrial Complex II : The compound binds to mitochondrial complex II, inhibiting its function and disrupting the electron transport chain. This action leads to decreased cellular energy production, which can affect cell viability and proliferation.
- Modulation of Enzymatic Activity : The chromenone core can interact with various enzymes, potentially modulating their activity. The presence of the methoxybenzamide moiety may enhance the binding affinity to target proteins, influencing various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this derivative have shown promise in inhibiting cancer cell proliferation. The mechanism may involve apoptosis activation and cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the chromenone class. Here are some notable findings:
- Antitumor Activity :
-
Mechanistic Insights :
- Research focused on the interaction of chromenone derivatives with mitochondrial targets revealed that inhibition of complex II could lead to significant metabolic disruptions in cancer cells, promoting cell death.
-
Inhibition Studies :
- In vitro studies showed that certain derivatives could inhibit key enzymes involved in cancer metabolism, suggesting a multifaceted approach to their anticancer action.
Q & A
Q. Advanced Optimization Strategies
- Coupling Step Efficiency : Use coupling agents such as HATU or PyBOP to improve yield in the final amidation step. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
How is the structural characterization of this compound performed?
Q. Basic Analytical Techniques
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, chromenone carbonyl at δ ~180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 458.18) .
Q. Advanced Structural Elucidation
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns to confirm stereoelectronic effects .
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
What preliminary biological activities have been reported for this compound?
Q. Basic Screening Findings
- Enzyme Inhibition : Shown to inhibit COX-2 (IC ~5 µM) and topoisomerase II (IC ~10 µM) in vitro .
- Anticancer Activity : Displays moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC ~20–50 µM) .
Q. Advanced Mechanistic Studies
- Apoptosis Assays : Flow cytometry reveals caspase-3/7 activation in treated cells, suggesting pro-apoptotic mechanisms .
- Molecular Docking : Predicts binding to COX-2’s active site via hydrophobic interactions with the tert-butyl group .
How can conflicting bioactivity data across assay systems be resolved?
Q. Methodological Approaches
- Assay Replication : Repeat assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Orthogonal Assays : Cross-validate enzyme inhibition results using SPR (surface plasmon resonance) and fluorescence polarization .
- Cell Line Authentication : Ensure cell lines are mycoplasma-free and genetically validated to exclude contamination artifacts .
What strategies are recommended for enhancing the compound’s solubility and bioavailability?
Q. Advanced Formulation Techniques
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to improve aqueous solubility .
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (size ~150 nm) to enhance cellular uptake and reduce off-target effects .
How is the compound’s stability under varying pH and temperature conditions assessed?
Q. Basic Stability Profiling
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions .
- Thermal Stability : Store at -20°C under nitrogen to prevent oxidation of the chromenone core .
What computational methods are used to predict drug-likeness and ADMET properties?
Q. Advanced In Silico Modeling
- SwissADME : Predicts high gastrointestinal absorption (TPSA = 75 Ų) but moderate blood-brain barrier permeability .
- ProTox-II : Flags potential hepatotoxicity (probability score >0.6), necessitating in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
